N,N,beta-Trimethyl-2-furanpropylamine
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Overview
Description
N,N,beta-Trimethyl-2-furanpropylamine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is notable for its unique structure, which includes a furan ring—a five-membered aromatic ring with one oxygen atom—attached to a propylamine chain with three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,beta-Trimethyl-2-furanpropylamine can be achieved through several methods. One common approach involves the alkylation of 2-furanpropylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process is often optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N,beta-Trimethyl-2-furanpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding furan derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the furan ring.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, bases like potassium carbonate
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups
Reduction: Hydrogenated furan compounds
Substitution: Alkylated amine derivatives
Scientific Research Applications
N,N,beta-Trimethyl-2-furanpropylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pharmaceuticals.
Mechanism of Action
The mechanism by which N,N,beta-Trimethyl-2-furanpropylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the furan ring may participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-furanpropylamine
- N,N-Diethyl-2-furanpropylamine
- N,N-Dipropyl-2-furanpropylamine
Uniqueness
N,N,beta-Trimethyl-2-furanpropylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups on the amine nitrogen enhances its steric bulk and electronic properties, differentiating it from other similar compounds.
Properties
CAS No. |
25435-35-2 |
---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-(furan-2-yl)-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C10H17NO/c1-9(8-11(2)3)7-10-5-4-6-12-10/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
NUSITTGPPMRNSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CO1)CN(C)C |
Origin of Product |
United States |
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